molecular formula C12H17NO2 B12116461 Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester

Cat. No.: B12116461
M. Wt: 207.27 g/mol
InChI Key: LGVXYEBYELCKJP-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid group, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester typically involves the esterification of Benzenepropanoic acid derivatives. One common method is the reaction of Benzenepropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure the purity and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzenepropanoic acid derivatives.

Scientific Research Applications

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, ethyl ester
  • Benzenepropanoic acid, methyl ester
  • Benzenepropanoic acid, α-hydroxy-, methyl ester

Uniqueness

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester is unique due to the presence of the amino group and the specific arrangement of its functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)pentanoate

InChI

InChI=1S/C12H17NO2/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9H,3,8,13H2,1-2H3

InChI Key

LGVXYEBYELCKJP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC)C1=CC(=CC=C1)N

Origin of Product

United States

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